molecular formula C6H5F3N2O2 B7967003 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B7967003
M. Wt: 194.11 g/mol
InChI Key: DDCSKHXNYGOCEB-UHFFFAOYSA-N
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Description

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethyl group at the 4-position

Preparation Methods

The synthesis of 1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1-methylpyrazole and trifluoromethylating agents.

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper complexes.

Comparison with Similar Compounds

Biological Activity

Overview

1-Methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS: 878204-61-6) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyrazole ring, which is known for its significant pharmacological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it an interesting candidate for drug development.

  • Molecular Formula: C₆H₅F₃N₂O₂
  • Molecular Weight: 194.11 g/mol
  • IUPAC Name: this compound
  • Purity: 97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl substitution enhances the compound's ability to penetrate biological membranes and interact with specific enzymes and receptors, which may lead to various therapeutic effects.

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold, including this compound, exhibit significant anticancer properties. In vitro studies have shown that related pyrazole derivatives can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer: Induction of apoptosis in MDA-MB-231 cells was observed at concentrations as low as 1 µM, with enhanced caspase-3 activity noted at higher concentrations (10 µM) .
  • Lung and Colorectal Cancer: Compounds within this class have demonstrated antiproliferative effects across multiple cancer types .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Notably:

  • IC₅₀ values for anti-inflammatory activity were reported in the range of 57.24 to 69.15 µg/mL, comparable to standard anti-inflammatory drugs like diclofenac .

Synthesis and Evaluation

A study focused on synthesizing various pyrazole derivatives, including this compound, highlighted its potential as a building block for developing new pharmaceuticals. The research involved:

  • Molecular Modeling Studies: These studies helped predict the binding interactions of the compound with target proteins .
  • Biological Evaluation: Compounds were screened for their ability to disrupt microtubule assembly, indicating potential as microtubule-destabilizing agents .

Comparative Analysis with Similar Compounds

A comparison was made between this compound and other similar compounds to elucidate differences in biological activity:

Compound NameKey FeaturesBiological Activity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidDifferent carboxyl positionVaries in anticancer efficacy
4-Methyl-1-(trifluoromethyl)-1H-pyrazole-3-carboxylic acidMethyl group at the 4-positionAltered reactivity and potential applications
1-Methyl-4-(difluoromethyl)-1H-pyrazole-3-carboxylic acidDiffering fluorine substitutionDistinct chemical properties

Properties

IUPAC Name

1-methyl-4-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-2-3(6(7,8)9)4(10-11)5(12)13/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCSKHXNYGOCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Methyl-4-trifluoromethyl-1H-pyrazole-3-carboxylic acid ethyl ester (20 g, 90 mmol) was dissolved in methanol (100 ml). Sodium hydroxide in methanol (1M) (95 ml, 95 mmol) was added dropwise. The mixture was stirred at room temperature for 2 hours, stored at room temperature for 16 hours and concentrated. The residue was dissolved in aqueous hydrochloric acid (2M) (55 ml) and isopropyl acetate (300 ml). The two phases were separated and the aqueous phase was extracted with more isopropyl acetate (100 ml). The combined organic extracts were dried over magnesium sulfate and concentrated. This gave the product as a white solid (17.5 g, 100% yield). M.p. 174-175° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
solvent
Reaction Step Two
Yield
100%

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